N-[2-(2-bromophenyl)propan-2-yl]-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide
Description
N-[2-(2-bromophenyl)propan-2-yl]-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a cyclopropyl ring, and an oxazole ring
Properties
IUPAC Name |
N-[2-(2-bromophenyl)propan-2-yl]-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-10-14(22-16(19-10)11-8-9-11)15(21)20-17(2,3)12-6-4-5-7-13(12)18/h4-7,11H,8-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALOGVANWAELHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CC2)C(=O)NC(C)(C)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)propan-2-yl]-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide typically involves multiple steps. One common method starts with the bromination of phenylpropanone to form 2-bromophenylpropanone . This intermediate is then subjected to cyclization reactions to introduce the cyclopropyl and oxazole rings under controlled conditions. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)propan-2-yl]-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
N-[2-(2-bromophenyl)propan-2-yl]-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-(2-bromophenyl)propan-2-yl]-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the oxazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(2-bromophenyl)propan-2-yl]-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide is unique due to its combination of a bromophenyl group, a cyclopropyl ring, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs. The presence of the oxazole ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
